REACTION_CXSMILES
|
Cl([O-])=O.[Na+].[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[C:13]=1[OH:14])[CH:9]=[O:10].P([O-])(O)(O)=[O:19].[Na+].C([O-])(O)=O.[Na+]>O.CS(C)=O.O>[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[C:13]=1[OH:14])[C:9]([OH:19])=[O:10] |f:0.1,3.4,5.6,8.9|
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Name
|
|
Quantity
|
47.6 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C.O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
poured into a separatory funnel
|
Type
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EXTRACTION
|
Details
|
The product was extracted with dichloromethane (3×100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ether (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 353 mmol | |
AMOUNT: MASS | 70.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |